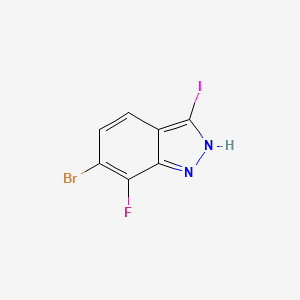

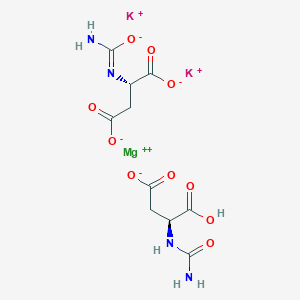

![molecular formula C16H14N2S B6291279 (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole CAS No. 1239015-83-8](/img/structure/B6291279.png)

(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” is a derivative of imidazothiazole . Imidazothiazole derivatives have been shown to exhibit a broad spectrum of in vitro activities, such as anticancer, antipsychotic, antimicrobial, antifungal, and anthelmintic .

Synthesis Analysis

The synthesis of imidazothiazole derivatives has been reported in several studies . These compounds are typically synthesized through a series of reactions involving amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, and dearomative cyclization .Molecular Structure Analysis

The molecular structure of “this compound” can be characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety), and aromatization by proton-shift isomerization .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its spectroscopic data . For instance, the compound appears as a white solid with a melting point of 327-328 °C .Scientific Research Applications

Anti-inflammatory Activity

One study involved the synthesis of 6,7-dialkoxy-2-arylmethylidene-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones from related compounds. These synthesized compounds exhibited anti-inflammatory activity, indicating the potential of this chemical structure for developing anti-inflammatory agents (Labanauskas et al., 2000).

Synthesis Techniques

Research has been conducted on the synthesis techniques of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives. These studies highlight transition metal-catalyzed C-S, C-N, and C-C bond cross-coupling reactions as efficient methods for preparing a variety of 3-substituted and 2,3-disubstituted derivatives of benzo[4,5]imidazo[2,1-b]thiazoles (Shen et al., 2017).

Antibacterial Activity

Another area of research involves the synthesis and evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives for antibacterial activity. These compounds have shown promising results against Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis (Samala et al., 2016).

Corrosion Inhibition

The derivatives of 2-mercaptobenzimidazole, including benzo[d]imidazo[2,1-b]thiazoles, have been studied for their corrosion inhibition properties on metal surfaces. These studies suggest that the heterocyclization of 2-mercaptobenzimidazole derivatives enhances their ability to bond with metal surfaces, potentially improving their performance as corrosion inhibitors (Lgaz & Lee, 2021).

Mechanism of Action

While the specific mechanism of action for “(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole” is not explicitly mentioned in the sources, imidazothiazole derivatives are known to exhibit a broad spectrum of biological activities . They can bind to different locations of biological macromolecules, modulating the function of enzymes and receptors .

Future Directions

properties

IUPAC Name |

(2S)-2-benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)10-13-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOVGGRICFJFEJ-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

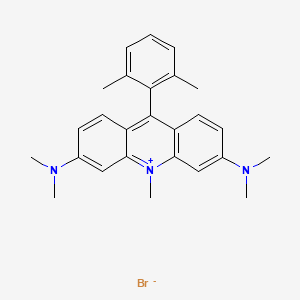

![9-Dihexylamino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6291199.png)

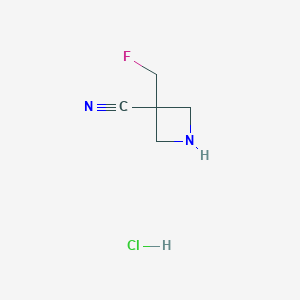

2, min. 95%](/img/structure/B6291211.png)

![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)

![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)

![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)

![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)

![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)